molecular formula C19H24ClNO B1385315 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040688-17-2

3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline

Cat. No.: B1385315
CAS No.: 1040688-17-2
M. Wt: 317.9 g/mol
InChI Key: MDJMGRXGERMMGR-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline is a substituted aniline derivative characterized by a chloro-methyl group at the 2- and 3-positions of the benzene ring and a pentyloxy-benzyl substituent at the amine group. Its molecular formula is C₁₉H₂₄ClNO, with a molecular weight of 303.83 g/mol . The pentyloxy chain introduces lipophilicity, while the chloro-methyl groups may influence electronic properties and steric interactions.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(4-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-3-4-5-13-22-17-11-9-16(10-12-17)14-21-19-8-6-7-18(20)15(19)2/h6-12,21H,3-5,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJMGRXGERMMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common method is the nucleophilic substitution reaction, where a chloro group is introduced to the aniline ring . The pentyloxybenzyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it valuable in the development of new materials and pharmaceuticals.

Table 1: Chemical Reactions Involving 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline

Reaction TypeDescriptionConditions
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsBasic conditions, typically using sodium hydroxide
OxidationCan be oxidized to yield various derivativesCommon oxidizing agents like KMnO4 or H2O2

Biological Research

Enzyme Interaction Studies

  • This compound has been utilized in studies investigating enzyme interactions and protein binding, contributing to a better understanding of biochemical pathways.

Antimicrobial and Anticancer Activities

  • Preliminary research indicates potential therapeutic properties, including antimicrobial and anticancer activities. These findings are critical for developing new drugs targeting specific diseases.

Case Study: Anticancer Activity

  • A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.

Medicinal Chemistry

Therapeutic Applications

  • Ongoing research is exploring the compound's role in developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and specificity.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionCurrent Status
Antimicrobial AgentsInvestigated for activity against bacterial strainsPreclinical studies ongoing
Anticancer DrugsEvaluated for cytotoxic effects on cancer cellsIn vitro studies completed

Industrial Applications

Dyes and Pigments Production

  • The compound is also used in the production of dyes and pigments, leveraging its chemical properties to create vibrant colors for various applications.

Specialty Chemicals

  • It plays a role in synthesizing specialty chemicals used in different industrial processes, enhancing product performance through its unique characteristics.

Mechanism of Action

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline C₁₉H₂₄ClNO 303.83 3-Cl, 2-CH₃, 4-(pentyloxy)benzyl High lipophilicity
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline C₂₆H₃₁NO₃ 405.54 2-(2-phenoxyethoxy) Enhanced aromatic solubility
4-[4-(2-Aminoethoxy)benzyl]aniline C₁₅H₁₈N₂O 242.32 2-aminoethoxy Solvation-dependent NMR shifts
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline C₁₅H₁₄ClN₂O₃ 309.74 3-Cl, 5-OCH₃, 2-NO Electrophilic reactivity

Biological Activity

3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H24ClNO
  • Molecular Weight : 317.85 g/mol
  • Structure : The compound features a chloro group, a pentyloxy substituent, and an aniline moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems. This is particularly important in the context of neuroprotection.
  • Anti-inflammatory Effects : There is evidence indicating that compounds with similar structures can modulate inflammatory pathways, potentially reducing neuroinflammation.

In Vitro Studies

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Acetylcholinesterase Inhibition : A study demonstrated that certain derivatives of aniline showed significant inhibition of acetylcholinesterase activity, suggesting that this compound may possess similar properties .
  • Cell Proliferation : Research involving cell lines indicated that compounds with similar structures could influence cell proliferation and apoptosis, which are critical factors in cancer biology .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and potential therapeutic applications:

  • Neuroprotective Effects : Animal models have shown that compounds targeting cholinergic systems can improve cognitive function in models of Alzheimer's disease. While specific data on this compound is limited, related compounds have demonstrated efficacy in these models .

Case Studies

  • Case Study on Neuroprotection : A study involving a related compound demonstrated significant neuroprotective effects in mouse models subjected to oxidative stress. The mechanism was attributed to both acetylcholinesterase inhibition and antioxidant activity .
  • Toxicological Assessment : Toxicological evaluations suggest that while some derivatives show promise as therapeutic agents, they also present potential risks at higher concentrations. Long-term studies are necessary to establish safety profiles .

Data Summary Table

PropertyValue/Description
Molecular FormulaC19H24ClNO
Molecular Weight317.85 g/mol
Acetylcholinesterase InhibitionPotentially active
Antioxidant ActivityPossible based on structural similarity
Anti-inflammatory EffectsNeeds further investigation

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves sequential functionalization of the aniline core. A common approach is:

Substitution at the aniline nitrogen : React 4-(pentyloxy)benzyl chloride with 3-chloro-2-methylaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the N-benzylated intermediate .

Chlorination and purification : Use SOCl₂ or PCl₅ for chlorination, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Key considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
  • Optimize temperature (60–80°C) to balance reaction rate and byproduct formation.

Q. How can structural elucidation be performed to confirm the identity of the compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 4.0 ppm for –OCH₂–, δ 2.3 ppm for –CH₃) .
  • X-ray crystallography : Use SHELX or ORTEP-III to resolve crystal structures, ensuring bond angles and torsion angles align with computational models (e.g., DFT) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z ~347) via ESI-MS .

Q. What analytical methods are recommended for assessing purity, and how are detection limits determined?

Methodological Answer:

  • HPLC : Use a C18 column (3.5 µm, 150 mm) with UV detection at 254 nm. Retention time ~12 min in 60:40 acetonitrile:water .
  • Detection limits : Calibrate using spiked standards (0.1–100 µg/mL). Limit of quantification (LOQ) typically <1 µg/mL .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Case study : Discrepancies in aromatic proton splitting may arise from dynamic effects (e.g., rotameric equilibria).
  • Strategies :
    • Perform variable-temperature NMR (−40°C to 80°C) to identify conformational changes .
    • Validate with 2D NMR (COSY, NOESY) to assign coupling pathways .
    • Compare with DFT-optimized structures (B3LYP/6-31G* basis set) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing :
    • pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 h. Monitor degradation via HPLC .
    • Thermal stability : Heat samples (40–100°C) under inert atmosphere. Use Arrhenius plots to extrapolate shelf life .
  • Degradation products : Identify via LC-MS/MS (e.g., hydrolysis of the pentyloxy group yields 4-hydroxybenzyl derivatives) .

Q. How can the compound’s interactions with biological targets (e.g., enzymes, receptors) be mechanistically investigated?

Methodological Answer:

  • In vitro assays :
    • Kinase inhibition : Use fluorescence polarization assays (e.g., p38 MAP kinase) with IC₅₀ determination .
    • Binding studies : Perform SPR (surface plasmon resonance) to measure affinity (KD values) .
  • Computational docking : Utilize AutoDock Vina to model ligand-protein interactions, focusing on hydrophobic pockets and H-bonding .

Q. What strategies mitigate solubility challenges in formulation for biological assays?

Methodological Answer:

  • Derivatization : Introduce polar groups (e.g., –COOH via hydrolysis of ester intermediates) .
  • Co-solvents : Use DMSO/PEG 400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes (e.g., 100 nm diameter, phosphatidylcholine/cholesterol) for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline
Reactant of Route 2
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3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.